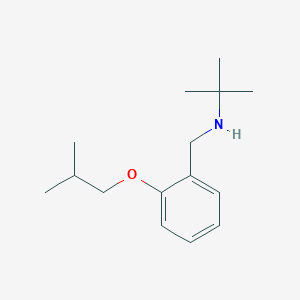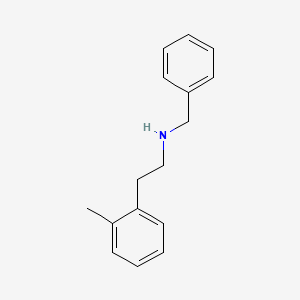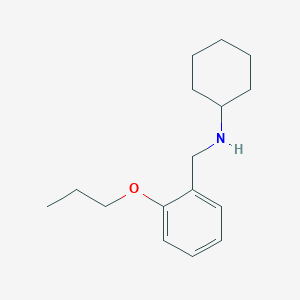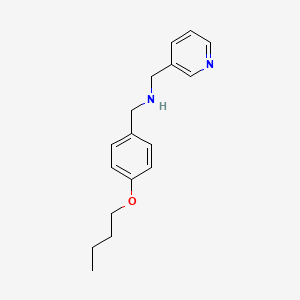
N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine
Vue d'ensemble
Description
N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine, also known as N-isobutoxybenzyl-2-methyl-2-propanamine, is an organic compound with a molecular formula of C11H21NO. It is a colorless liquid at room temperature and has a boiling point of 147-148°C. N-isobutoxybenzyl-2-methyl-2-propanamine is used in the synthesis of other compounds and is found in a variety of products such as pharmaceuticals, cosmetics, and agrochemicals.
Applications De Recherche Scientifique
Analytical Methods in Forensic Science
The research by Noggle, Clark, Andurkar, and Deruiter (1991) discusses the infrared and mass spectra of related compounds, emphasizing their use in forensic analysis. This highlights the role of such compounds in the identification and differentiation of controlled substances, which is crucial in forensic investigations (Noggle, Clark, Andurkar, & Deruiter, 1991).
Toxicological Analysis
Bykov, Nikiforov, Goncharov, Vasin, and Sventitsckaya (2017) explored methods for determining trace amounts of similar compounds in clinical and forensic toxicology. This research is significant for enhancing the sensitivity and confidence of toxicological analyses (Bykov et al., 2017).
Chemical Synthesis and Characterization
Jing (2010) focused on the design and synthesis of novel derivatives related to N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. This study contributes to the development of new chemical entities and their potential applications in various fields (Jing, 2010).
Isocyanate Determination
Wu, Stoyanoff, and Gaind (1991) examined various amines, including similar compounds, for their use in the derivatization of isocyanates. This research is valuable in the context of industrial applications and environmental monitoring (Wu, Stoyanoff, & Gaind, 1991).
Brain Imaging Applications
Kung, Tramposch, and Blau (1983) developed a brain imaging agent based on a related compound, demonstrating its potential use in clinical diagnostics and research (Kung, Tramposch, & Blau, 1983).
Liquid Chromatography Techniques
Deruiter, Clark, and Noggle (1990) provided insights into the liquid chromatographic techniques for such compounds. This research contributes to analytical chemistry, particularly in the separation and analysis of complex mixtures (Deruiter, Clark, & Noggle, 1990).
Propriétés
IUPAC Name |
2-methyl-N-[[2-(2-methylpropoxy)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)11-17-14-9-7-6-8-13(14)10-16-15(3,4)5/h6-9,12,16H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYGRXOGFYICPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-methanamine](/img/structure/B1385314.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)


![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)


![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)



![N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1385333.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline](/img/structure/B1385334.png)
![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385335.png)